

5-Ethyl-2-methylheptane as a non-polar solvent in organic synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **5-Ethyl-2-methylheptane**

Cat. No.: **B076185**

[Get Quote](#)

5-Ethyl-2-methylheptane: A Non-Polar Solvent for Organic Synthesis

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of **5-Ethyl-2-methylheptane** as a non-polar solvent for applications in organic synthesis. Due to its branched structure and non-polar nature, **5-Ethyl-2-methylheptane** presents a potentially valuable alternative to conventional non-polar solvents. This document outlines its physicochemical properties, potential applications, and generalized protocols for its use.

Introduction

5-Ethyl-2-methylheptane is a branched-chain alkane with the chemical formula C10H22. As a member of the isoparaffin family, it is characterized by high purity, low odor, and low toxicity, making it an attractive solvent for a variety of applications, including as a reaction medium in organic synthesis. Its non-polar character makes it suitable for dissolving non-polar reagents and facilitating reactions that proceed favorably in a hydrocarbon environment.

Physicochemical Properties

A summary of the key physical and chemical properties of **5-Ethyl-2-methylheptane** is presented in Table 1. These properties are essential for determining its suitability for specific reaction conditions, such as required temperature ranges and compatibility with various reagents.

Property	Value
Molecular Formula	C10H22
Molecular Weight	142.28 g/mol
CAS Number	13475-78-0
Appearance	Colorless liquid
Boiling Point	165-168 °C
Melting Point	-
Density	0.74 g/cm ³ at 20 °C
Viscosity	1.1 mPa·s at 20 °C
Flash Point	45 °C (113 °F)
Solubility in Water	Insoluble
Dielectric Constant	~2.0

Potential Applications in Organic Synthesis

While specific documented applications of **5-Ethyl-2-methylheptane** in peer-reviewed organic synthesis literature are limited, its properties suggest its utility in several classes of reactions that benefit from a non-polar, high-boiling solvent. Branched alkanes are known for their chemical inertness, which prevents interference with reactive intermediates.

Potential applications include:

- Reactions involving organometallic reagents: Grignard reactions and certain types of coupling reactions where a non-coordinating, non-polar solvent is required.

- Reactions at elevated temperatures: Its relatively high boiling point allows for conducting reactions that require significant thermal energy without the need for high-pressure apparatus.
- Extractions: As a non-polar solvent, it can be used for the extraction of non-polar organic compounds from aqueous or polar media.
- Crystallization: It can serve as a suitable solvent for the crystallization of non-polar compounds.

Experimental Protocols (General)

The following are generalized protocols for utilizing **5-Ethyl-2-methylheptane** as a solvent in organic synthesis. Specific reaction parameters should be optimized for each individual transformation.

General Workflow for a Non-Polar Reaction

The logical workflow for employing a non-polar solvent like **5-Ethyl-2-methylheptane** in a typical organic reaction is depicted below.

[Click to download full resolution via product page](#)

Caption: General experimental workflow for organic synthesis in a non-polar solvent.

Protocol for a Hypothetical Grignard Reaction

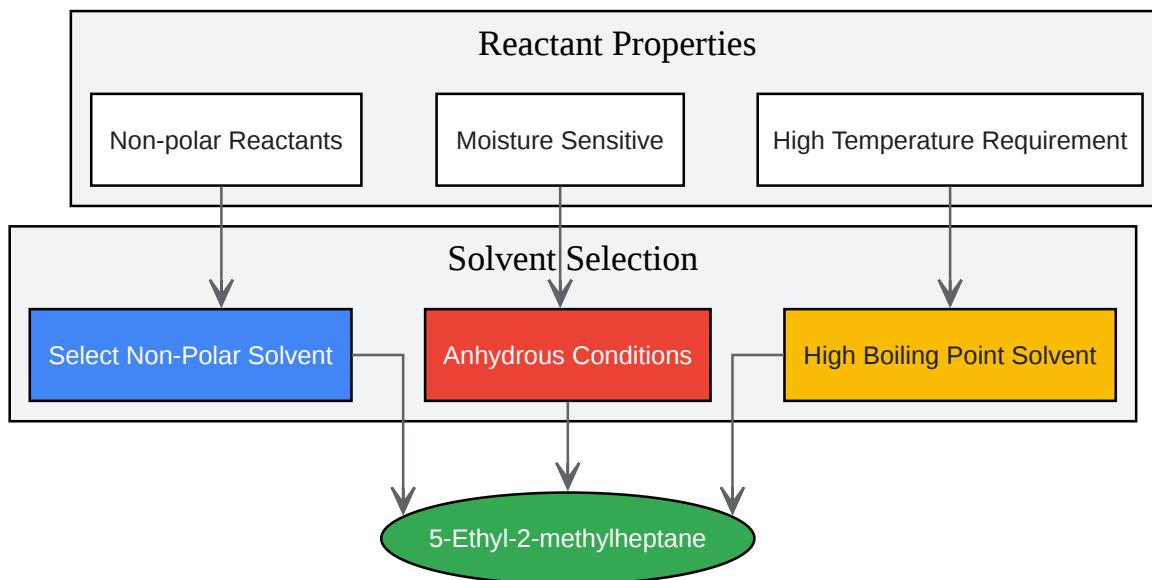
This protocol outlines the use of **5-Ethyl-2-methylheptane** as a solvent for the reaction of an aryl bromide with magnesium to form a Grignard reagent, followed by its reaction with an aldehyde.

Materials:

- Magnesium turnings

- Aryl bromide
- Aldehyde
- Anhydrous **5-Ethyl-2-methylheptane**
- Anhydrous Diethyl ether (for initiation, if necessary)
- Iodine crystal (for initiation, if necessary)
- Saturated aqueous ammonium chloride solution
- Anhydrous sodium sulfate

Procedure:


- Preparation: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is flame-dried under a stream of inert gas (e.g., argon or nitrogen).
- Initiation: Magnesium turnings are added to the flask. A small crystal of iodine and a few drops of anhydrous diethyl ether may be added to activate the magnesium surface.
- Grignard Formation: A solution of the aryl bromide in anhydrous **5-Ethyl-2-methylheptane** is added dropwise from the dropping funnel. The reaction mixture is gently heated to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing. The addition is continued at a rate that maintains a gentle reflux. After the addition is complete, the mixture is heated at reflux for an additional hour to ensure complete formation of the Grignard reagent.
- Reaction with Aldehyde: The reaction mixture is cooled to 0 °C in an ice bath. A solution of the aldehyde in anhydrous **5-Ethyl-2-methylheptane** is added dropwise from the dropping funnel. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours.
- Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with

diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

- Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or crystallization to yield the desired alcohol.

Signaling Pathways and Logical Relationships

The decision-making process for selecting a non-polar solvent for a given organic reaction can be visualized as a signaling pathway, where the properties of the reactants and the desired reaction conditions dictate the optimal choice.

[Click to download full resolution via product page](#)

Caption: Decision pathway for selecting **5-Ethyl-2-methylheptane** as a reaction solvent.

Safety and Handling

5-Ethyl-2-methylheptane is a flammable liquid and should be handled with appropriate safety precautions. Use in a well-ventilated fume hood and away from ignition sources. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

5-Ethyl-2-methylheptane is a promising non-polar solvent for organic synthesis, offering advantages such as high purity, low toxicity, and a high boiling point. While specific documented applications in complex organic synthesis are not yet widespread, its physicochemical properties make it a suitable candidate for a range of reactions, particularly those involving non-polar and moisture-sensitive reagents at elevated temperatures. Further research into its application in various named reactions is warranted to fully explore its potential as a green and effective solvent in modern organic chemistry.

- To cite this document: BenchChem. [5-Ethyl-2-methylheptane as a non-polar solvent in organic synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b076185#5-ethyl-2-methylheptane-as-a-non-polar-solvent-in-organic-synthesis\]](https://www.benchchem.com/product/b076185#5-ethyl-2-methylheptane-as-a-non-polar-solvent-in-organic-synthesis)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com